molecular formula C12H18N2O2 B13535846 (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide

Cat. No.: B13535846
M. Wt: 222.28 g/mol
InChI Key: BNMCPCWZQFGFLT-IENPIDJESA-N
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Description

(2S)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide is a chiral alaninamide derivative characterized by a 2-amino-propanamide backbone substituted with a 1-(4-methoxyphenyl)ethyl group at the amide nitrogen. The 4-methoxy group on the phenyl ring contributes to its electronic and steric profile, influencing its solubility, bioavailability, and interactions with biological targets. This compound’s structural flexibility allows for diverse pharmacological applications, making comparisons with analogs critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1

InChI Key

BNMCPCWZQFGFLT-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Direct Coupling of (2S)-2-Aminopropanamide with (R)-1-(4-Methoxyphenyl)ethylamine

One of the straightforward synthetic routes involves coupling (2S)-2-aminopropanoic acid derivatives or their activated esters with (R)-1-(4-methoxyphenyl)ethylamine. This method typically employs carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) to form active esters that couple efficiently to the amine.

  • For example, (R)-4-methoxymandelic acid was coupled with (R)-(+)-α-methylbenzylamine using DCC/NHS to form amides analogous to the target compound, demonstrating efficient amide bond formation with good stereochemical retention.

  • The reaction is typically conducted in aprotic solvents such as dichloromethane or DMF at low temperatures to minimize racemization.

Use of Chiral Auxiliary or Resolution Techniques

To ensure the (2S) stereochemistry, synthetic routes often utilize chiral auxiliaries or resolution of racemic mixtures:

  • Tandem alkylation and second-order asymmetric transformations of glycine Ni(II) complexes have been reported to yield enantiopure α-amino acids with high stereoselectivity. These methods involve phase-transfer catalysis with mild bases and alkyl halides, followed by cleavage of the Ni(II) complex to release the chiral amino acid.

  • After obtaining the enantiopure amino acid, coupling with the 4-methoxyphenyl ethylamine is performed as above.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield & Purity Data (if available)
Carbodiimide-mediated coupling DCC/NHS, aprotic solvents (DCM, DMF), low temp Straightforward, well-established Possible racemization, side products Yields typically 70-90%; high stereoretention
Ni(II) complex asymmetric alkylation Ni(II) glycine complex, phase-transfer catalyst, alkyl halides High stereoselectivity, scalable Multi-step, requires complex handling High enantiomeric purity (>99%)
Enzymatic cascade synthesis Multi-enzyme systems, lyophilized cells, mild conditions Green, highly stereoselective Requires enzyme availability and optimization Isolated yields ~90%, ee > 99.9%
Mitsunobu reaction for aryl ether formation DIAD, PPh3, alcohols (e.g., 2-methyl-1-pentanol) Efficient aryl ether formation Sensitive to functional groups Yields not explicitly stated, efficient conversion

Research Discoveries and Insights

  • The use of carbodiimide coupling agents with additives like NHS or TCFH/NMI has been shown to efficiently couple chiral acids and amines with minimal racemization, critical for maintaining the (2S) configuration.

  • Tandem alkylation of Ni(II) complexes has emerged as a powerful method for the asymmetric synthesis of α-amino acids, enabling the preparation of tailored amino acid derivatives with excellent stereochemical control.

  • Biocatalytic cascades offer environmentally friendly alternatives, achieving high conversion rates and enantiomeric excesses by exploiting enzyme specificity, which is particularly useful for complex chiral amides.

  • The Mitsunobu reaction remains a versatile tool for the introduction of alkoxy substituents on aromatic rings, facilitating the synthesis of 4-methoxyphenyl derivatives integral to the target molecule.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Substituent Groups Biological Activity Solubility Key Reference
Target Compound 1-(4-Methoxyphenyl)ethyl Under investigation Moderate N/A
Puromycin Hydrochloride Purine-sugar Antibiotic Low
H-Ala-pNA 4-Nitrophenyl Protease substrate High
(2S)-2-Amino-N-(2,2-diethoxyethyl)-... Diethoxyethyl, phenylethyl Prodrug candidate High
3-(4-Methoxyphenyl)-N-[2-(tetrahydroquinolinyl)... Tetrahydroquinolinyl-piperidinyl CNS receptor modulation Low
(2S)-2-Amino-3-(indol-3-yl)-... Indol-3-yl Serotonin receptor interaction Moderate

Research Findings and Implications

  • Electronic Effects : Methoxy groups enhance electron density, favoring interactions with aromatic residues in enzymes or receptors. Nitro or -SCF₃ groups alter electronic profiles, shifting activity toward different targets .
  • Steric Effects: Bulky substituents (e.g., tetrahydroquinolinyl) improve receptor selectivity but may hinder bioavailability. Smaller groups (e.g., 4-methoxyphenyl) balance permeability and target engagement .
  • Synthetic Accessibility : Compounds like Puromycin require complex purine coupling (), while simpler analogs (e.g., H-Ala-pNA) are synthesized via straightforward amidation .

Biological Activity

(2S)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide, also known as a derivative of propanamide with significant pharmacological potential, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 198.23 g/mol
  • Functional Groups : Contains an amino group and a methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through:

  • Binding Affinity : The compound exhibits significant binding affinity to neurotransmitter receptors, which could explain its potential effects on mood and cognition.
  • Enzyme Inhibition : It has been implicated in enzyme inhibition studies, suggesting a role in metabolic pathways that may affect cellular signaling processes.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit notable antioxidant properties. For example:

  • DPPH Radical Scavenging : Compounds similar to this propanamide have shown radical scavenging activity significantly higher than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • Cell Line Studies : In vitro assays using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, with higher potency observed against U-87 cells compared to MDA-MB-231 .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM .

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A study reported that a derivative of this compound exhibited antioxidant activity 1.37 times greater than ascorbic acid using the DPPH assay .
  • Anticancer Properties :
    • In an experiment assessing the anticancer efficacy of structurally similar compounds, significant cytotoxicity was observed against U-87 cells, indicating a potential therapeutic avenue for brain tumors .
  • Antimicrobial Effects :
    • A comprehensive evaluation of monomeric alkaloids showed promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be leveraged for developing new antibiotics .

Comparative Analysis Table

Compound NameStructureNotable Properties
This compoundStructureAntioxidant, anticancer, antimicrobial
N-(4-methoxyphenyl)-N-(1-pyrrolidinyl)propanamideSimilar nitrogen cyclePotential antidepressant effects
N,N-diethyl-2-(4-fluorobenzyl)ethanamineContains ethyl groupsStimulant effects

Q & A

Q. How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?

  • Methodology : The methoxy group increases lipophilicity (LogP ~1.5–2.0), as seen in similar compounds ( ), enhancing membrane permeability. Computational tools like MarvinSketch or ACD/Labs can predict LogP and pKa values. Experimental validation via shake-flask assays (octanol/water partitioning) quantifies hydrophobicity .

Advanced Research Questions

Q. What strategies are effective in evaluating this compound’s potential as a protease inhibitor or receptor ligand?

  • Methodology :
  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases like trypsin or thrombin. IC50_{50} values can be derived from dose-response curves .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD_D, kon_{on}/koff_{off}) to target receptors .
  • Molecular Docking : Tools like AutoDock Vina predict binding poses to active sites (e.g., homology models of GPCRs) using the compound’s 3D structure (generated via Gaussian 09 optimization) .

Q. How can researchers resolve contradictions in bioactivity data between structurally analogous compounds?

  • Methodology :
  • SAR Analysis : Compare substituent effects (e.g., 4-methoxy vs. 3,5-dimethylphenoxy in ) on activity. For instance, bulkier groups may sterically hinder receptor binding.
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends. Conflicting results (e.g., EC50_{50} variability) may arise from assay conditions (e.g., cell line differences) .

Q. What computational approaches predict metabolic stability and toxicity profiles?

  • Methodology :
  • ADMET Prediction : Software like SwissADME estimates hepatic clearance, CYP450 inhibition, and Ames test outcomes. The methoxyphenyl group may reduce metabolic oxidation compared to hydroxylated analogs .
  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Key Research Gaps

  • Stereochemical Impact : Limited data on how (2S)- vs. (2R)-configurations affect target selectivity (e.g., ’s pIC50_{50} differences in MAO inhibitors).
  • In Vivo Pharmacokinetics : No published studies on bioavailability or half-life in animal models.

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